Dipropyl tetrachlorophthalate
Overview
Description
Dipropyl tetrachlorophthalate is a chemical compound with the molecular formula C14H14Cl4O4. It is known for its unique structure, which includes four chlorine atoms attached to a phthalate backbone. This compound is primarily used in various industrial applications due to its chemical stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipropyl tetrachlorophthalate can be synthesized through the esterification of tetrachlorophthalic acid with propanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Dipropyl tetrachlorophthalate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bonds in this compound can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of tetrachlorophthalic acid and propanol.
Substitution Reactions: The chlorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as hydroxide ions or amines.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form less chlorinated derivatives.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide), heat.
Substitution: Nucleophiles (e.g., hydroxide ions, amines), solvents (e.g., ethanol), heat.
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether), low temperatures.
Major Products Formed
Hydrolysis: Tetrachlorophthalic acid, propanol.
Substitution: Various substituted phthalates depending on the nucleophile used.
Reduction: Less chlorinated phthalate derivatives.
Scientific Research Applications
Dipropyl tetrachlorophthalate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in drug development and as a model compound for studying the metabolism of phthalates.
Industry: Utilized in the production of plasticizers, coatings, and other industrial products due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of dipropyl tetrachlorophthalate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and cellular components, potentially affecting metabolic pathways. The chlorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of various metabolites. These interactions can influence the compound’s overall biological activity and effects.
Comparison with Similar Compounds
Similar Compounds
Dibutyl phthalate: Similar structure but with butyl groups instead of propyl groups.
Diethyl phthalate: Similar structure but with ethyl groups instead of propyl groups.
Dimethyl phthalate: Similar structure but with methyl groups instead of propyl groups.
Uniqueness
Dipropyl tetrachlorophthalate is unique due to the presence of four chlorine atoms, which significantly influence its chemical reactivity and stability This makes it distinct from other phthalate esters, which typically do not have such extensive chlorination
Properties
IUPAC Name |
dipropyl 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl4O4/c1-3-5-21-13(19)7-8(14(20)22-6-4-2)10(16)12(18)11(17)9(7)15/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRSPJSHRYYBJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)OCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044719 | |
Record name | Dipropyl 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6928-67-2 | |
Record name | Dipropyl tetrachlorophthalate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6928-67-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dipropyl tetrachlorophthalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006928672 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6928-67-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83596 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrachloro-, 1,2-dipropyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dipropyl 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIPROPYL TETRACHLOROPHTHALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68G85SO490 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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